methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate
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Overview
Description
Methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate, also known as MPEB, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPEB belongs to the class of benzoylphenylurea derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been shown to reduce the activity of AChE, leading to increased levels of acetylcholine in the brain. This has been associated with improved cognitive function in animal models. In addition, methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. It has been extensively studied and has a well-established safety profile. However, methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate also has some limitations. It is a synthetic compound and may not fully replicate the effects of natural compounds. In addition, the mechanism of action of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate. One area of interest is the potential use of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate analogs with improved potency and selectivity. Finally, the use of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate in combination with other compounds for synergistic effects is an area of potential research. Overall, methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has significant potential for therapeutic applications and warrants further investigation.
Synthesis Methods
The synthesis of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate involves the reaction of 3-aminobenzoic acid with 2-(2-phenylethyl)benzoyl chloride in the presence of a suitable base and a solvent. The resulting product is then treated with methyl iodide to yield methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate in high yield. The synthesis of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been optimized for purity and yield, and it is readily available for scientific research purposes.
Scientific Research Applications
Methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic effects. methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have a protective effect on the liver and kidneys, making it a potential treatment for liver and kidney diseases.
properties
IUPAC Name |
methyl 3-[[2-(2-phenylethyl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)19-11-7-12-20(16-19)24-22(25)21-13-6-5-10-18(21)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZYJDVXUMYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[2-(2-phenylethyl)phenyl]carbonyl}amino)benzoate |
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